4-(Cyclopropylmethoxy)-2-morpholinoaniline
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Overview
Description
4-(Cyclopropylmethoxy)-2-morpholinoaniline is an organic compound that features a cyclopropylmethoxy group and a morpholino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-morpholinoaniline typically involves the reaction of 4-chloro-2-nitroaniline with cyclopropylmethanol in the presence of a base to form the intermediate 4-(cyclopropylmethoxy)-2-nitroaniline. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-morpholinoaniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-morpholinoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-morpholinoaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, but with different substituents on the aromatic ring.
Cyclopropylmescaline: A psychedelic compound with a cyclopropylmethoxy group and additional methoxy groups on the phenethylamine structure.
Uniqueness
4-(Cyclopropylmethoxy)-2-morpholinoaniline is unique due to the presence of both the cyclopropylmethoxy and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H20N2O2/c15-13-4-3-12(18-10-11-1-2-11)9-14(13)16-5-7-17-8-6-16/h3-4,9,11H,1-2,5-8,10,15H2 |
InChI Key |
VAVFCUNIADCMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)N3CCOCC3 |
Origin of Product |
United States |
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